Cas no 3466-09-9 ( )

structure
Nombre del producto:
Propiedades químicas y físicas
Nombre e identificación
-
- 7,8-Didehydrorotenone; 6a,12a-dehydrorotenone; (2R)-2-Isopropenyl-8,9-dimethoxy-1,2-dihydro[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(12H)-one; (R)-1,2-Dihydro-8,9-dimethoxy-2-(1-methylethenyl)-[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(12H)-one; (R)-2-isopropenyl-8,9-dimethoxy-1,2-dihydro-12H-chromeno[3,4-b]furo[2,3-h]chromen-6-one; (R)-2-Isopropenyl-8,9-dimethoxy-1,2-dihydro-12H-chromeno[3,4-b]furo[2,3-h]chromen-6-on; Dehydr
- (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(12H)-one, 1,2-dihydro-2-alpha-isopropyl-8,9-dimethoxy-
- Rotenone, 7,8-didehydro-
- (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(12H)-one, 1,2-dihydro-8,9-dimethoxy-2-(1-methylethenyl)-, (R)-
- NSC-194812
- Rotenone, didehydro-
- 6a,12a-Dehydrorotenone
- 7FPD8FYQ76
- NSC 194812
- (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(12H)-one, 1,2-dihydro-8,9-dimethoxy-2-(1-methylethenyl)-, (2R)-
- CHEMBL7940
- AKOS040746743
- 7,8-Didehydrorotenone
- BSPBio_002411
- 3466-09-9
- CHEBI:110163
- Dehydrorotenone
- KBioGR_002219
- KBio1_001147
- 1,2-dihydro-8,9-dimethoxy-2-(1-methylethenyl)[1] benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(12h)one
- CCG-38496
- KBio2_001167
- SR-05000002637
- Spectrum4_001520
- SPECTRUM201154
- Q27189544
- NCGC00095794-03
- CHEMBL3039287
- LMPK12060062
- 16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaen-12-one
- Spectrum3_000686
- NCGC00095794-02
- Spectrum_000687
- SCHEMBL4284934
- BRD-A84913188-001-02-0
- Spectrum2_001930
- (2R)-2-Isopropenyl-8,9-dimethoxy-1,2-dihydro[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(12H)-one
- KBio2_006303
- (2r)-8,9-dimethoxy-2-(prop-1-en-2-yl)-1,2-dihydrochromeno[3,4-b]furo[2,3-h]chromen-6(12h)-one
- BRD-A84913188-001-03-8
- KBio2_003735
- NSC194812
- KBio3_001631
- NCGC00095794-01
- KBioSS_001167
- SR-05000002637-1
- Spectrum5_000319
- SPBio_001939
- Didehydrorotenone
- DivK1c_006203
- LSM-21590
- SpecPlus_000107
-
-
- Renchi: InChI=1S/C23H20O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16H,1,8,10H2,2-4H3
- Clave inchi: GFERNZCCTZEIET-UHFFFAOYSA-N
- Sonrisas: CC(=C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC
Atributos calculados
- Calidad precisa: 392.126
- Masa isotópica única: 392.12598835g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 29
- Cuenta de enlace giratorio: 3
- Complejidad: 729
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4
- Superficie del Polo topológico: 63.2Ų
Propiedades experimentales
- PSA: 63.22
- Logp: 4.24920
Literatura relevante
-
1. 555. Some chemistry of the B/C-ring system of rotenoidsL. Crombie,P. J. Godin,D. A. Whiting,K. S. Siddalingaiah J. Chem. Soc. 1961 2876
-
2. 122. Experiments on the synthesis of rotenone and its derivatives. Part III. The dehydrorotenone nucleusAlexander Robertson J. Chem. Soc. 1933 489
-
Nigel C. Veitch Nat. Prod. Rep. 2013 30 988
-
4. 106. The action of alkali on rotenone and related substancesR. S. Cahn,R. F. Phipers,J. J. Boam J. Chem. Soc. 1938 513
-
5. 181. Experiments on the synthesis of rotenone and its derivatives. Part II. The synthesis of rissic acid and of derric acid, and the constitution of rotenone, deguelin, and tephrosinAlexander Robertson J. Chem. Soc. 1932 1380
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